N-(4-isocyanophenyl)acetamide
Description
N-(4-Isocyanophenyl)acetamide is a para-substituted acetamide derivative characterized by an isocyano (-NC) functional group attached to the phenyl ring at the para position. Para-substituted acetamides are widely studied for their structural versatility and biological relevance, particularly in drug discovery and materials science. This article compares this compound with similar compounds, focusing on substituent effects, molecular properties, and applications.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-(4-isocyanophenyl)acetamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h3-6H,1H3,(H,11,12) |
InChI Key |
PQRKCCOFKFQDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isocyanophenyl)acetamide typically involves the reaction of 4-isocyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-isocyanophenylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-isocyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-(4-aminophenyl)acetamide.
Scientific Research Applications
N-(4-isocyanophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-isocyanophenyl)acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound covalently modifies essential metabolic enzymes in bacteria, leading to the inhibition of their function . This disruption of metabolic pathways ultimately results in the death of the bacterial cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents at the para position significantly influence molecular geometry, crystallinity, and intermolecular interactions. Below is a comparative analysis of key analogs:
Table 1. Structural and Physicochemical Comparison of N-(4-Substituted Phenyl)acetamides
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and bromo (Br) substituents, being electron-withdrawing, enhance molecular rigidity and influence crystal packing. For example, N-[4-(4-nitrophenoxy)phenyl]acetamide exhibits intermolecular N–H⋯O hydrogen bonds and π-π interactions, stabilizing its crystal structure . Methoxy (OCH₃) and amino (NH₂) groups, as electron donors, may increase solubility and reactivity. N-(4-Methoxyphenyl)acetamide has been utilized in synthesizing intermediates for antimicrobial agents .
Pharmacological Activities
N-(4-Bromophenyl)acetamide Derivatives :
Antimicrobial and Antifungal Agents :
- Complex derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit activity against gram-positive bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
